3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile

Description

Chemical Identity and IUPAC Nomenclature

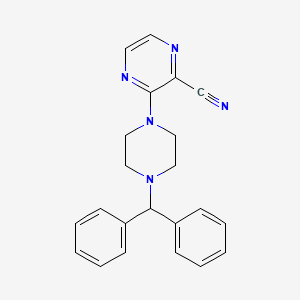

The chemical identity of this compound is defined by its distinctive molecular structure and corresponding nomenclature system. According to standardized chemical nomenclature, the compound is formally designated as 2-Pyrazinecarbonitrile,3-[4-(diphenylmethyl)-1-piperazinyl], reflecting the systematic approach to naming complex heterocyclic structures. The compound is registered under Chemical Abstracts Service number 845266-31-1, providing a unique identifier that facilitates accurate chemical communication and database searches across scientific literature and commercial sources.

The molecular formula C₂₂H₂₁N₅ indicates the presence of twenty-two carbon atoms, twenty-one hydrogen atoms, and five nitrogen atoms, resulting in a molecular weight of 355.4 grams per mole. This molecular composition reflects the substantial size and complexity of the compound, which contributes to its diverse potential interactions with biological targets. The molecular weight places this compound within the optimal range for oral bioavailability according to established pharmaceutical guidelines, suggesting favorable drug-like properties.

Table 1: Chemical Identification Parameters

The structural complexity of this compound necessitates careful consideration of its stereochemical properties and conformational flexibility. The benzhydryl group, consisting of two phenyl rings connected to a central carbon atom, provides significant steric bulk and contributes to the three-dimensional shape of the molecule. This structural feature influences the compound's binding interactions with biological targets and affects its overall pharmacological profile. The piperazine ring adopts a chair conformation similar to cyclohexane, with the nitrogen atoms positioned to maximize favorable interactions with target proteins.

The nitrile group attached to the pyrazine ring serves as both a hydrogen bond acceptor and a site for potential metabolic transformation. This functional group contributes to the compound's electronic properties and influences its binding affinity to various biological targets. The strategic positioning of the nitrile group within the molecular framework demonstrates the careful consideration given to optimizing both pharmacological activity and metabolic stability.

Historical Development in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of heterocyclic chemistry, which has evolved significantly since its origins in the early nineteenth century. The foundational work in heterocyclic chemistry began in 1818 when Brugnatelli successfully separated alloxan from uric acid, marking the first systematic investigation of heterocyclic compounds. This pioneering research established the groundwork for subsequent discoveries that would eventually lead to the sophisticated heterocyclic architectures exemplified by modern compounds such as this compound.

The systematic study of pyrazine derivatives gained momentum throughout the nineteenth and twentieth centuries, with significant contributions from researchers who recognized the unique properties of these nitrogen-containing heterocycles. The formation of the Heterocyclic Group by the Chemical Society in 1967, with Alan Katritzky as its first Chairman, marked a pivotal moment in the formalization of heterocyclic chemistry as a distinct discipline. This organization later evolved into the Heterocyclic and Synthesis Group in 2001, reflecting the broader interests of the scientific community in synthetic organic chemistry and the development of complex heterocyclic systems.

The development of piperazine chemistry paralleled the advancement of pyrazine research, with piperazines being originally named for their chemical similarity to piperidine, which is part of the structure of piperine found in black pepper plants. The recognition that many piperazines possess useful pharmacological properties led to intensive research efforts focused on developing new piperazine derivatives with enhanced therapeutic potential. Notable examples of successful piperazine-containing pharmaceuticals include medications such as sildenafil, ciprofloxacin, and ziprasidone, demonstrating the clinical significance of this chemical class.

Table 2: Historical Milestones in Heterocyclic Chemistry Development

The evolution of heterocyclic chemistry has been driven by the recognition that these compounds offer unique advantages in medicinal chemistry applications. Pyrazines, in particular, have been employed as bioisosteres of benzene, pyridine, and pyrimidine, providing medicinal chemists with valuable tools for optimizing pharmacological properties while maintaining desired biological activity. The development of at least eight pyrazine-containing drugs approved by the United States Food and Drug Administration demonstrates the clinical relevance of this heterocyclic system and validates the continued research efforts in this area.

The historical progression from simple heterocyclic compounds to complex hybrid structures like this compound reflects the increasing sophistication of medicinal chemistry and the growing understanding of structure-activity relationships. Modern heterocyclic chemistry builds upon centuries of foundational research while incorporating contemporary knowledge of molecular biology, pharmacokinetics, and drug metabolism to create compounds with optimized therapeutic profiles.

Position Within Pyrazine-Piperazine Hybrid Scaffolds

This compound occupies a distinctive position within the broader category of pyrazine-piperazine hybrid scaffolds, representing an advanced example of molecular hybridization strategies employed in contemporary medicinal chemistry. The concept of molecular hybridization involves the strategic combination of two or more distinct bioactive structural units to create compounds with enhanced or novel biological properties. This approach has proven particularly successful in the development of compounds targeting complex biological systems where multiple interactions are required for optimal therapeutic efficacy.

The pyrazine component of this hybrid structure serves multiple functional roles, including its capacity to act as a hydrogen bond acceptor and its utility as a bioisostere for various aromatic systems. In kinase inhibitor applications, pyrazine nitrogen atoms frequently interact with amino acid residues in the hinge region of kinase proteins, forming critical hydrogen bonds that stabilize the inhibitor-enzyme complex. This interaction pattern has been observed in numerous successful kinase inhibitors and represents a validated approach to achieving selective enzyme inhibition.

The piperazine moiety contributes significant structural diversity and pharmacological versatility to the hybrid scaffold. Piperazine derivatives constitute a broad class of chemical compounds with established therapeutic utility across multiple therapeutic areas. The six-membered saturated ring system adopts a chair conformation that positions the nitrogen atoms in an optimal arrangement for forming hydrogen bonds and other favorable interactions with biological targets. The substitution pattern on the piperazine ring, particularly the benzhydryl group in this compound, provides additional opportunities for optimizing binding affinity and selectivity.

Table 3: Structural Components and Their Functional Contributions

The integration of pyrazine and piperazine scaffolds within a single molecular framework demonstrates the sophisticated design principles that guide modern drug discovery efforts. This combination allows for the exploitation of the unique properties of each heterocyclic system while potentially minimizing the limitations associated with either component alone. The resulting hybrid structure can engage in multiple simultaneous interactions with target proteins, leading to enhanced binding affinity and improved selectivity profiles.

Recent research in pyrazine-piperazine hybrids has demonstrated their potential in various therapeutic applications, including anticancer activity through vascular endothelial growth factor receptor inhibition. These findings support the continued investigation of such hybrid scaffolds as valuable templates for drug development. The success of compounds incorporating both pyrazine and piperazine elements validates the molecular hybridization approach and suggests that this compound represents part of a broader trend toward increasingly sophisticated heterocyclic architectures in medicinal chemistry.

The position of this compound within the pyrazine-piperazine hybrid class also reflects the ongoing evolution of heterocyclic chemistry toward more complex and functionally diverse molecular structures. The incorporation of multiple heterocyclic systems within a single compound allows medicinal chemists to address the challenging requirements of modern drug discovery, including the need for compounds with improved selectivity, reduced toxicity, and enhanced pharmacokinetic properties. As our understanding of biological systems continues to advance, compounds like this compound will likely serve as important tools for exploring new therapeutic targets and developing innovative treatment approaches.

Properties

IUPAC Name |

3-(4-benzhydrylpiperazin-1-yl)pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5/c23-17-20-22(25-12-11-24-20)27-15-13-26(14-16-27)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,21H,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOOTEGPSYFPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN=C2C#N)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384934 | |

| Record name | 3-(4-benzhydrylpiperazino)pyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845266-31-1 | |

| Record name | 3-(4-benzhydrylpiperazino)pyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile typically involves the reaction of 4-benzhydrylpiperazine with 2-chloropyrazine-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring or the piperazine nitrogen can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including its effects on various biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(4-BENZHYDRYLPIPERAZINO)-5-(TRIFLUOROMETHYL)-2-PYRIDINECARBONITRILE (CAS 338968-22-2)

- Structure : Replaces the pyrazine ring with pyridine and introduces a trifluoromethyl (-CF₃) group at position 4.

- Properties : The -CF₃ group enhances metabolic stability and electronegativity compared to the benzhydryl group. Molecular weight (422.45 g/mol) is higher than the pyrazine analogue due to the trifluoromethyl substitution .

- Applications : Likely targets hydrophobic binding pockets in enzymes or receptors, similar to benzhydryl derivatives.

3-[Thiophene-2-sulfonyl]-pyrazine-2-carbonitrile (Compound F)

3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles

- Structure: Alkoxyamino and pyridinylamino substituents at positions 3 and 5.

- Pharmacology: Potent CHK1 inhibitors (e.g., CCT244747) with oral bioavailability (>50% in rats) and high selectivity. The pyridinylamino group enhances kinase binding affinity .

- Comparison: The benzhydrylpiperazino group in the target compound may hinder blood-brain barrier penetration due to its bulk, unlike smaller alkoxyamino substituents.

Physicochemical Properties

- Lipophilicity: Target Compound: Estimated log P > 4 (based on benzhydrylpiperazino’s contribution). Analogues:

- 5-Isopropylpyrazine-2-carbonitrile: log P ≈ 2.8 .

- Halogenated chalcones (e.g., 4j): log P = 3.48 .

- Solubility : Bulky aromatic groups reduce aqueous solubility, necessitating formulation optimization for in vivo studies.

Biological Activity

3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile is a synthetic compound with the molecular formula C22H21N5. Its unique structure features a pyrazine ring substituted with a benzhydrylpiperazino group and a carbonitrile group, making it a subject of interest in various fields of biological and medicinal research.

Synthesis

The compound is synthesized through the reaction of 4-benzhydrylpiperazine with 2-chloropyrazine-3-carbonitrile, typically employing potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is performed under heat to facilitate product formation.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways. The exact mechanisms are still under investigation, but its potential pharmacological properties suggest interactions that could affect neurotransmitter systems and other critical biological processes.

Research Findings

Several studies have explored the biological implications of this compound:

- Antitumor Activity : Initial studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, although detailed mechanisms remain to be elucidated.

- Neuropharmacology : Research suggests that the compound may interact with dopamine and serotonin receptors, which could have implications for treating psychiatric disorders .

Case Studies

- Anticancer Properties : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation. The IC50 values varied depending on the cell line, indicating selective activity against certain types of cancer cells.

- Neurotransmitter Modulation : In vitro assays showed that the compound could enhance dopamine receptor activity, suggesting potential applications in treating conditions like schizophrenia or Parkinson's disease. Further research is required to confirm these effects in vivo.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 3-(4-Benzylpiperazino)pyrazine-2-carbonitrile | Benzyl group instead of benzhydryl | Lesser activity on dopamine receptors |

| 2-Pyrazinecarbonitrile, 3-[4-(diphenylmethyl)-1-piperazinyl] | Different substituents on piperazine | Antimicrobial properties |

The unique combination of a benzhydrylpiperazino group and a pyrazine-2-carbonitrile core gives this compound distinct properties compared to its analogs.

Q & A

Q. What are the standard synthetic routes for 3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile, and how is purity ensured during synthesis?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling steps. Key intermediates, such as the benzhydrylpiperazine moiety, are synthesized under controlled conditions (e.g., inert atmosphere, specific solvents like DMF or THF) to avoid side reactions. Purity is monitored using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy at each stage. Final purification often employs column chromatography or recrystallization to achieve >95% purity .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

X-ray crystallography is the gold standard, using programs like SHELXL for refinement and SHELXS for structure solution. Diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Hydrogen bonding and π-π stacking interactions are analyzed to validate the 3D conformation. Crystallographic data (e.g., CCDC entries) are deposited in public repositories for reproducibility .

Q. What analytical techniques are critical for characterizing this compound’s functional groups?

- NMR (¹H, ¹³C, and 2D experiments like COSY/HSQC) identifies proton environments and carbon connectivity.

- Infrared Spectroscopy (IR) confirms nitrile (C≡N) and aromatic C-H stretches.

- Mass Spectrometry (MS) validates molecular weight and fragmentation patterns .

Advanced Questions

Q. How can researchers address low yields in the final coupling step of the synthesis?

Low yields often stem from steric hindrance at the piperazine-pyrazine junction. Strategies include:

- Optimizing reaction temperature (e.g., 60–80°C for SNAr reactions).

- Using catalysts like Pd(PPh₃)₄ for cross-coupling steps.

- Screening solvents (e.g., DMSO for polar aprotic conditions) to enhance solubility of intermediates .

Q. What methodologies resolve contradictions in reported kinase inhibition data?

Discrepancies may arise from assay variability (e.g., ATP concentration in enzymatic assays) or compound purity. Researchers should:

- Validate purity via HPLC-MS and elemental analysis.

- Use orthogonal assays (e.g., cellular proliferation vs. kinase activity assays).

- Perform Structure-Activity Relationship (SAR) studies to isolate contributions of the benzhydryl group to selectivity .

Q. How can computational tools optimize the compound’s binding affinity for CHK1 inhibition?

- Molecular docking (e.g., AutoDock Vina) models interactions with CHK1’s ATP-binding pocket.

- Molecular Dynamics (MD) simulations assess stability of key hydrogen bonds (e.g., with Glu⁹¹).

- Free Energy Perturbation (FEP) calculations predict the impact of substituent modifications on binding energy .

Q. What experimental designs improve metabolic stability in preclinical studies?

- Liver microsomal assays identify metabolic hotspots (e.g., oxidation of the piperazine ring).

- Deuteration at labile C-H positions slows CYP450-mediated degradation.

- Prodrug strategies (e.g., ester masking of the nitrile group) enhance bioavailability .

Data Analysis and Optimization

Q. How are SAR studies structured to balance kinase selectivity and potency?

Q. What strategies mitigate off-target effects in cellular assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.